N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide

Description

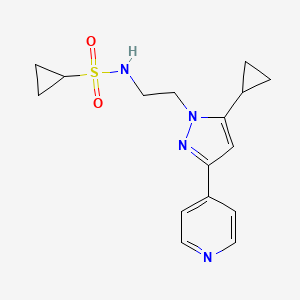

"N-(2-(5-Cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide" is a sulfonamide derivative featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a pyridin-4-yl group at position 2. The ethyl linker connects the pyrazole moiety to the cyclopropanesulfonamide group, which is critical for modulating physicochemical and biological properties. This compound is hypothesized to target enzymes or receptors reliant on sulfonamide-based inhibitors, such as carbonic anhydrases or kinase domains, due to its structural resemblance to known bioactive sulfonamides .

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S/c21-23(22,14-3-4-14)18-9-10-20-16(13-1-2-13)11-15(19-20)12-5-7-17-8-6-12/h5-8,11,13-14,18H,1-4,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZCNCIQQZSBOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3CC3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and analgesic properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and comparisons with other related compounds.

Structural Overview

The compound features a unique structural arrangement that includes:

- Cyclopropyl groups : These contribute to the compound's three-dimensional conformation and may influence its interaction with biological targets.

- Pyridine and pyrazole rings : Known for their role in pharmacological activity, these rings enhance the compound's ability to engage with various enzymes and receptors.

- Sulfonamide group : This functional group is pivotal in modulating the compound's biological activity, particularly as it relates to anti-inflammatory effects.

Inhibition of Cyclooxygenase-2 (COX-2)

One of the primary biological activities of this compound is its selective inhibition of COX-2. This enzyme plays a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins, which mediate inflammation and pain. The selective inhibition of COX-2 over COX-1 is significant because it minimizes gastrointestinal side effects typically associated with nonsteroidal anti-inflammatory drugs (NSAIDs).

Table 1: Comparison of COX Inhibition

| Compound Name | COX-1 Inhibition | COX-2 Inhibition | Selectivity Ratio |

|---|---|---|---|

| N-(2-(5-cyclopropyl... | Low | High | High |

| Celecoxib | Moderate | High | Moderate |

| Ibuprofen | High | Moderate | Low |

Interaction with TRPM8 Channels

Research indicates that this compound also interacts with TRPM8 channels, which are involved in sensing cold temperatures and mediating pain. By acting as an antagonist at these channels, the compound may provide therapeutic benefits for neuropathic pain and conditions associated with cold sensitivity.

Efficacy in Animal Models

In preclinical studies, N-(2-(5-cyclopropyl... demonstrated significant anti-inflammatory effects in animal models of arthritis. The compound was administered at varying doses, showing a dose-dependent reduction in inflammation markers such as prostaglandin E2 (PGE2) levels.

Case Study Summary:

- Model : Rat model of induced arthritis

- Dosing Regimen : 10 mg/kg, 20 mg/kg

- Outcome : Significant reduction in joint swelling and PGE2 levels compared to control groups.

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinities of N-(2-(5-cyclopropyl... to COX-2 and TRPM8 channels. The binding interactions suggest that the compound forms stable complexes with these targets, which correlates with its observed biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous sulfonamide-pyrazole derivatives from the literature:

Structural and Functional Insights

Sulfonamide Linkage :

- The target compound’s cyclopropanesulfonamide group (vs. benzenesulfonamide in or pyrimidinyl-sulfonamide in ) may enhance metabolic stability due to reduced aromatic oxidation susceptibility .

- Cyclopropane’s rigid geometry could improve target binding compared to flexible alkyl chains in or , as seen in kinase inhibitors where steric constraints optimize affinity .

Pyrazole Substitution :

- The 5-cyclopropyl and 3-pyridin-4-yl groups on the pyrazole core distinguish it from trimethylpyrazole derivatives in or fluorinated systems in . Pyridinyl substituents often enhance solubility and π-π stacking interactions in enzyme active sites .

Synthetic Complexity: The ethyl linker in the target compound may simplify synthesis compared to hydrazine-based linkers in or chromenone-containing systems in , which require multi-step functionalization .

Thermal Stability :

- Melting points for analogs range from 178–214°C (), suggesting that the target compound’s cyclopropane and pyridine groups may similarly confer high thermal stability.

Research Findings and Implications

- Solubility : Pyridinyl groups (as in the target compound) improve aqueous solubility compared to purely aromatic systems (e.g., ), critical for oral bioavailability .

- Metabolic Profile : Cyclopropanesulfonamide derivatives in exhibit longer half-lives in preclinical models than benzenesulfonamides, suggesting a pharmacokinetic advantage for the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide, and how can experimental design methods improve yield?

- Methodological Answer : Synthesis optimization requires a combination of computational reaction path searches (e.g., quantum chemical calculations) and statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example, fractional factorial designs can identify critical variables (e.g., solvent polarity, temperature, catalyst loading) impacting cyclopropane ring stability or pyrazole coupling efficiency . Reaction monitoring via LC-MS or NMR can validate intermediates, while DoE-driven parameter screening reduces experimental iterations.

Q. How can spectroscopic and chromatographic techniques characterize the compound’s structural integrity and purity?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns. Nuclear Overhauser Effect Spectroscopy (NOESY) or 2D NMR (e.g., HSQC, HMBC) can resolve stereochemical ambiguities in the cyclopropane and pyrazole moieties. Purity assessment via HPLC with UV/Vis and charged aerosol detection (CAD) ensures <1% impurities, critical for reproducible bioactivity studies .

Q. What preliminary in vitro assays are suitable for evaluating the compound’s bioactivity?

- Methodological Answer : Begin with target-agnostic assays like cytotoxicity profiling (MTT assay) and enzyme inhibition screens (e.g., kinase panels). Dose-response curves (IC₅₀ determination) should use at least three biological replicates. For pyrazole-sulfonamide derivatives, prioritize assays relevant to known targets (e.g., carbonic anhydrase isoforms, kinase signaling pathways) to establish baseline activity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and what experimental validation is required?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) can simulate binding to targets like kinases or sulfotransferases. Focus on the sulfonamide group’s hydrogen-bonding propensity and the pyridine ring’s π-π stacking. Validate predictions via surface plasmon resonance (SPR) for binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. What strategies resolve contradictory data between computational predictions and experimental bioactivity results?

- Methodological Answer : Discrepancies may arise from solvation effects or conformational flexibility. Employ molecular dynamics (MD) simulations (e.g., GROMACS) to assess ligand-protein dynamics in explicit solvent. If activity is absent despite favorable docking scores, evaluate membrane permeability (Caco-2 assay) or metabolic stability (microsomal incubation) .

Q. How can advanced separation technologies (e.g., membrane-based methods) purify the compound from complex reaction mixtures?

- Methodological Answer : Use nanofiltration membranes with MWCO ≤500 Da to isolate the sulfonamide derivative from unreacted cyclopropane precursors. Optimize solvent resistance (e.g., DMSO-tolerant polyimide membranes) and transmembrane pressure via response surface methodology (RSM) to maximize yield and purity .

Q. What experimental and theoretical approaches elucidate the compound’s reaction mechanisms under varying conditions?

- Methodological Answer : Combine in situ FT-IR or Raman spectroscopy to monitor bond formation/cleavage during synthesis. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for cyclopropane ring-opening or sulfonamide hydrolysis. Compare kinetic isotope effects (KIEs) with computational predictions to validate mechanisms .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported bioactivity across different assay platforms?

- Methodological Answer : Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays for enzyme inhibition). Control for assay-specific variables like buffer pH (affecting sulfonamide ionization) or reducing agents (impacting pyrazole stability). Meta-analysis of raw data (e.g., via PRISMA guidelines) can identify systematic biases .

Q. What steps reconcile discrepancies between theoretical (DFT) and experimental (XRD) conformational analyses?

- Methodological Answer : Perform single-crystal X-ray diffraction to resolve ground-state geometry. Compare with DFT-optimized structures in gas phase vs. implicit solvent (e.g., PCM model). If torsional angles diverge, refine computational models using molecular mechanics force fields (e.g., MMFF94) parameterized for cyclopropane systems .

Methodological Tools & Frameworks

- Experimental Design : Use DoE (e.g., Box-Behnken, Central Composite Design) for multivariate optimization of reaction conditions .

- Data Integration : Apply cheminformatics pipelines (e.g., KNIME, RDKit) to correlate synthetic parameters with bioactivity .

- Safety Protocols : Adhere to advanced lab regulations (e.g., Chemical Hygiene Plan) for handling reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.